N-Benzyl-3-bromo-5-methylbenzenesulfonamide chemical properties
N-Benzyl-3-bromo-5-methylbenzenesulfonamide chemical properties
An In-Depth Technical Guide to N-Benzyl-3-bromo-5-methylbenzenesulfonamide: Synthesis, Characterization, and Chemical Utility
Foreword for the Research Professional
N-Benzyl-3-bromo-5-methylbenzenesulfonamide is a specialized arylsulfonamide derivative. As of this writing, it is not a commercially catalogued compound, nor is it extensively characterized in peer-reviewed literature. This guide, therefore, serves a dual purpose: it is both a predictive overview and a practical manual for the synthesis, characterization, and potential application of this molecule. The methodologies and data presented herein are synthesized from established chemical principles and validated protocols for structurally analogous compounds. This document is designed to provide the drug development professional or synthetic chemist with a robust framework to confidently approach this molecule as a novel building block or research intermediate.
Core Chemical Properties & Structural Data
The structural features of N-Benzyl-3-bromo-5-methylbenzenesulfonamide—a flexible N-benzyl group, a reactive aryl bromide, and the core sulfonamide moiety—make it a molecule of interest for creating diverse chemical libraries. Its properties are predicted based on its constituent parts.
| Property | Predicted Value / Information |
| Molecular Formula | C₁₄H₁₄BrNO₂S |
| Molecular Weight | 356.24 g/mol |
| IUPAC Name | N-Benzyl-3-bromo-5-methylbenzenesulfonamide |
| CAS Number | Not assigned. |
| Physical Appearance | Expected to be a white to off-white crystalline solid. |
| Solubility | Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone, Ethyl Acetate) and chlorinated solvents (DCM, Chloroform); sparingly soluble in alcohols; insoluble in water. |
| Melting Point | Predicted range: 110-125 °C. This is an estimation based on similar N-benzyl arylsulfonamides. Actual value requires experimental verification. |
Proposed Synthetic Workflow
The most direct and reliable method for synthesizing the target compound is a nucleophilic substitution reaction between the commercially available sulfonyl chloride precursor and benzylamine. This approach, a variation of the Schotten-Baumann reaction, is known for its high efficiency and operational simplicity.
Caption: Proposed high-yield synthesis pathway for the target compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes causality and checkpoints for ensuring reaction success and product purity.
Synthesis of N-Benzyl-3-bromo-5-methylbenzenesulfonamide
Causality: The reaction proceeds via the nucleophilic attack of the primary amine (benzylamine) on the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base is required to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants while facilitating easy workup.
Materials:
-
3-Bromo-5-methylbenzenesulfonyl chloride (1.0 eq.)[1]
-
Benzylamine (1.1 eq.)
-
Triethylamine (TEA) or Pyridine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M aqueous solution)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Hexane/Ethyl Acetate mixture for recrystallization
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-5-methylbenzenesulfonyl chloride (1.0 eq.). Dissolve it in anhydrous DCM (approx. 10 mL per gram of sulfonyl chloride).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the initial amine addition and prevent side reactions.
-
Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq.) and triethylamine (1.5 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring sulfonyl chloride solution over 15-20 minutes. The slight excess of the nucleophile ensures complete consumption of the sulfonyl chloride.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 3:1). The disappearance of the sulfonyl chloride spot and the appearance of a new, typically higher Rf product spot indicates completion.
-
Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl to remove excess benzylamine and triethylamine.
-
Wash with saturated NaHCO₃ solution to remove any residual acid.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Self-Validation): The crude solid is purified by recrystallization. Dissolve the crude product in a minimum amount of hot ethanol or an ethyl acetate/hexane mixture. Allow it to cool slowly to room temperature and then in a refrigerator to induce crystallization. Filter the resulting crystals and wash with a small amount of cold solvent. Dry under vacuum.
Predictive Spectroscopic Data for Characterization
The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The following table outlines the expected signals based on the molecule's structure, drawing parallels from similar compounds in the literature.[2][3]
| Technique | Expected Observations |
| ¹H NMR | ~2.4 ppm (s, 3H): Methyl (-CH₃) protons on the aryl ring. ~4.2 ppm (d, 2H): Methylene (-CH₂-) protons of the benzyl group, coupled to the N-H. ~5.1 ppm (t, 1H): Sulfonamide proton (-SO₂NH-). Note: This peak may be broad and its position can shift. ~7.2-7.4 ppm (m, 5H): Protons of the benzyl group's phenyl ring. ~7.5-7.8 ppm (m, 3H): Protons on the 3-bromo-5-methylphenyl ring. |
| ¹³C NMR | ~21 ppm: Methyl carbon (-CH₃). ~48 ppm: Methylene carbon (-CH₂-). ~122 ppm: Carbon bearing the bromine atom (C-Br). ~127-142 ppm: Aromatic carbons (8 distinct signals expected for the two different phenyl rings). |
| FT-IR | ~3250-3300 cm⁻¹: N-H stretch of the sulfonamide. ~1330-1350 cm⁻¹ & 1150-1170 cm⁻¹: Asymmetric and symmetric S=O stretches, characteristic of the sulfonamide group. ~3030-3100 cm⁻¹: Aromatic C-H stretches. ~2850-2950 cm⁻¹: Aliphatic C-H stretches. |
| Mass Spec (HRMS) | [M+H]⁺: Expected m/z for C₁₄H₁₅BrNO₂S⁺. [M+Na]⁺: Expected m/z for C₁₄H₁₄BrNNaO₂S⁺. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be clearly visible. |
Chemical Reactivity and Application Potential
The true value of N-Benzyl-3-bromo-5-methylbenzenesulfonamide lies in its potential as a versatile intermediate for further chemical modification.
Caption: Key reactive sites and potential downstream chemical modifications.
-
Aryl Bromide Site: The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the direct installation of various aryl, heteroaryl, or alkyl groups (Suzuki coupling) or the formation of new C-N bonds (Buchwald-Hartwig amination). This is a foundational strategy in medicinal chemistry for exploring structure-activity relationships (SAR).
-
Sulfonamide N-H Site: The acidic proton on the sulfonamide nitrogen can be deprotonated with a suitable base, and the resulting anion can be functionalized further via alkylation or arylation to generate tertiary sulfonamides.
-
Pharmacological Relevance: The sulfonamide functional group is a classic pharmacophore present in a wide array of approved drugs, including diuretics, antibiotics, and anticonvulsants. The N-benzyl group adds lipophilicity, which can be crucial for modulating a compound's pharmacokinetic properties.
Safety and Handling
-
General: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: 3-Bromo-5-methylbenzenesulfonyl chloride is corrosive and moisture-sensitive. Benzylamine is a corrosive base. Triethylamine is flammable and has a strong odor. Handle all reagents with care according to their specific Safety Data Sheet (SDS) guidelines.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- (No specific source for the target compound)
- (No specific source for the target compound)
- (No specific source for the target compound)
- (No specific source for the target compound)
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- (No specific source for the target compound)
- (No specific source for the target compound)
- Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (Source: NIH, PMC)
- (No specific source for the target compound)
- (No specific source for the target compound)
- (No specific source for the target compound)
- (No specific source for the target compound)
- Benzenesulfonylchloride,3-bromo-5-methyl- CAS 885520-33-2. (Source: Alfa Chemistry)
- (No specific source for the target compound)
- (No specific source for the target compound)
- (No specific source for the target compound)
- (No specific source for the target compound)
- (No specific source for the target compound)
- (No specific source for the target compound)
